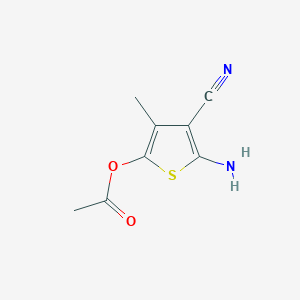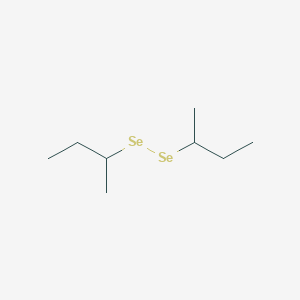![molecular formula C16H14N4O3 B14168878 3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid CAS No. 733761-59-6](/img/structure/B14168878.png)
3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid is a complex organic compound that features both an indole and a pyrazine ring. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The pyrazine ring, on the other hand, is often found in compounds with significant pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid typically involves the construction of the indole and pyrazine rings followed by their coupling. One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain . The reaction conditions often include the use of p-toluenesulfonic acid in toluene to yield the corresponding indole product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The pyrazine ring may also contribute to the compound’s pharmacological activities by interacting with different enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
2-(1H-Indol-3-yl)-3-(2-naphthoylamino)propanoic acid: Another indole derivative with different biological activities.
Uniqueness
3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid is unique due to its combination of indole and pyrazine rings, which confer a broad spectrum of biological activities. This dual-ring structure makes it a versatile compound for various scientific research applications .
Properties
CAS No. |
733761-59-6 |
|---|---|
Molecular Formula |
C16H14N4O3 |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C16H14N4O3/c21-15(13-14(16(22)23)18-8-7-17-13)19-6-5-10-9-20-12-4-2-1-3-11(10)12/h1-4,7-9,20H,5-6H2,(H,19,21)(H,22,23) |
InChI Key |
SSMAJXIUUJHXMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NC=CN=C3C(=O)O |
solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


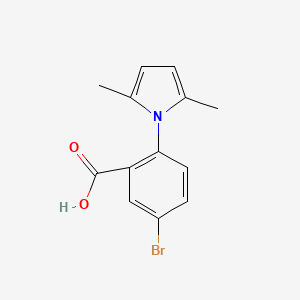
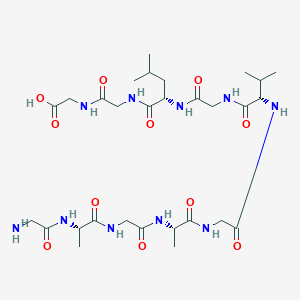

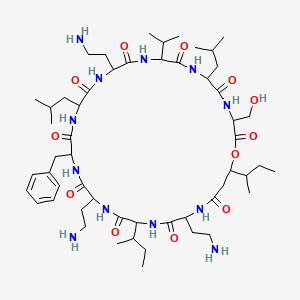
![1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14168809.png)
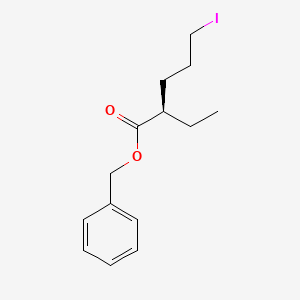
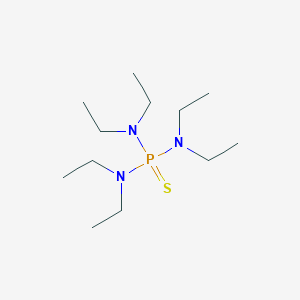
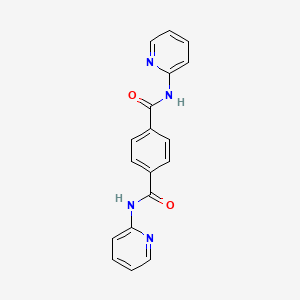
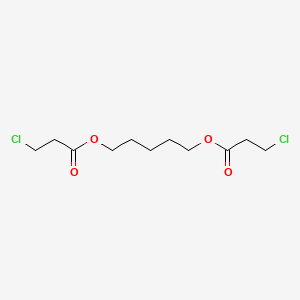
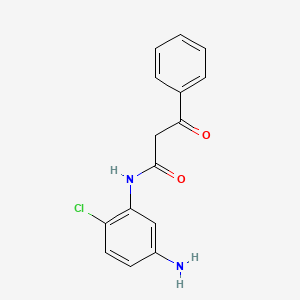
![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)
